molecular formula C22H21N5O2S B2397446 N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894044-15-6

N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2397446
M. Wt: 419.5
InChI Key: KBYNNAAUEGCRAT-UHFFFAOYSA-N
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Description

“N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound. It contains a triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring, a methoxybenzyl group, and a p-tolyl group. The exact bond lengths and angles would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often involving the nitrogen atoms in the triazole ring . The specific reactions that “N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” might undergo would depend on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound include a high melting point and low solubility in water, typical of many complex organic compounds .

Scientific Research Applications

  • Anticancer Effects and PI3K Inhibition :

    • A study by (Xiao-meng Wang et al., 2015) found that similar compounds exhibit significant anticancer effects. The modification of the compound's structure resulted in potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity. These compounds effectively inhibit PI3Ks and mTOR, suggesting potential as anticancer agents.
  • Positive Inotropic Activities :

    • Research by (Jing-Yuan Li et al., 2008) synthesized and evaluated compounds for positive inotropic activities. This study indicates potential applications in enhancing cardiac contractility, suggesting therapeutic possibilities in cardiovascular diseases.
  • Antioxidant Abilities :

    • A study conducted by (R. M. Shakir et al., 2017) explored the antioxidant abilities of related compounds. Some synthesized compounds showed significant antioxidant ability, higher than ascorbic acid, highlighting their potential as effective antioxidants.
  • Antibacterial, Antifungal, and Antitubercular Activities :

    • (M. Shiradkar et al., 2006) investigated compounds for their antibacterial, antifungal, and antitubercular activities. This research provides insights into the potential use of such compounds in treating various infectious diseases.
  • Antiviral Activity Against Hepatitis-A Virus :

    • The study by (A. H. Shamroukh et al., 2008) demonstrated promising antiviral activity against hepatitis-A virus (HAV) for some newly synthesized compounds, indicating potential applications in antiviral therapy.
  • Anticancer and Antimicrobial Activities :

    • Research by (G. Kumar et al., 2019) focused on synthesizing novel compounds and evaluating their anticancer and antimicrobial activities. This suggests their potential use in cancer treatment and as antimicrobial agents.

Future Directions

The study of new triazole compounds is a vibrant field of research, with potential applications in medicine and other areas . Future research on “N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” might focus on its synthesis, properties, and potential biological activities.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-6-8-17(9-7-15)19-10-11-20-24-25-22(27(20)26-19)30-14-21(28)23-13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNNAAUEGCRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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